8-Bromo-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride
Description
8-Bromo-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride is a halogenated sulfonyl chloride derivative of the 1,4-benzodioxine scaffold. The compound features a bromine atom at the 8-position and a sulfonyl chloride group at the 6-position on the benzodioxine ring. Sulfonyl chlorides are highly reactive intermediates, widely used in synthesizing sulfonamides for pharmaceutical applications .
Key properties (inferred from non-brominated analogs):
- Molecular Formula: Likely C₈H₆BrClO₄S (based on 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride, C₈H₇ClO₄S ).
- Molecular Weight: ~314.56 g/mol (estimated by adding bromine’s atomic mass to the non-brominated analog’s 234.66 g/mol ).
- Reactivity: The sulfonyl chloride group (-SO₂Cl) enables nucleophilic substitution reactions, particularly with amines to form sulfonamides .
Properties
IUPAC Name |
5-bromo-2,3-dihydro-1,4-benzodioxine-7-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO4S/c9-6-3-5(15(10,11)12)4-7-8(6)14-2-1-13-7/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLRXFQLRIUFDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C=C2Br)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2241129-63-3 | |
| Record name | 8-bromo-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride typically involves the bromination of 2,3-dihydro-1,4-benzodioxine followed by sulfonylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The sulfonylation step involves the reaction of the brominated intermediate with chlorosulfonic acid or sulfuryl chloride under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of 8-Bromo-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The dihydro-1,4-benzodioxine core can be oxidized to form the corresponding dioxin derivative using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like triethylamine (TEA) or pyridine.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) for catalytic hydrogenation.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonate Thioester Derivatives: Formed by the reaction with thiols.
Dioxin Derivatives: Formed by the oxidation of the dihydro-1,4-benzodioxine core.
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
This compound serves as a crucial building block in organic synthesis. It is often utilized to prepare various derivatives and intermediates, facilitating the development of complex molecules. The presence of the sulfonyl chloride group allows for nucleophilic substitution reactions, which are essential in forming more intricate structures.
Synthesis Methods
The synthesis typically involves two main steps:
- Bromination : The starting material, 2,3-dihydro-1,4-benzodioxine, undergoes bromination using reagents like bromine or N-bromosuccinimide (NBS).
- Sulfonylation : The brominated intermediate is then reacted with chlorosulfonic acid or sulfuryl chloride under controlled conditions to yield the final compound.
Biological Research
Enzyme Inhibition Studies
One of the prominent applications of 8-Bromo-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride is in enzyme inhibition studies. The reactive sulfonyl chloride group can covalently modify proteins and enzymes, leading to alterations in their activity. This property is particularly useful in biochemical research aimed at understanding metabolic pathways and developing therapeutic agents.
Case Study: Glucokinase Inhibition
Research has demonstrated that this compound can inhibit glucokinase, an enzyme critical for glucose metabolism. By disrupting the interaction between glucokinase and its regulatory protein, it shows promise as a potential treatment strategy for metabolic disorders such as diabetes.
Pharmaceutical Applications
Development of Therapeutics
The compound has been investigated for its potential use in developing pharmaceutical compounds. Its ability to act as an enzyme inhibitor or receptor modulator positions it as a candidate for drug development targeting various diseases, including neurodegenerative disorders like Alzheimer's disease .
Industrial Applications
Synthesis of Specialty Chemicals
In industrial settings, 8-Bromo-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride is utilized in synthesizing specialty chemicals and advanced materials. Its unique reactivity allows for the formation of polymers and other complex materials that are essential in various applications .
Mechanism of Action
The mechanism of action of 8-Bromo-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride involves its reactive sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules. This covalent modification can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Structural and Functional Analogues
2,3-Dihydro-1,4-benzodioxine-6-sulfonyl Chloride (CAS 63758-12-3)
- Molecular Formula : C₈H₇ClO₄S
- Molecular Weight : 234.66 g/mol
- Physical Properties :
- Key Difference : Lacks the 8-bromo substituent, resulting in lower molecular weight and altered electronic properties.
6-Bromo-2,3-dihydro-1,4-benzodioxine-5-sulfonyl Chloride (CAS 2171843-16-4)
- Molecular Formula : C₈H₆BrClO₄S
- Molecular Weight : 314.56 g/mol (estimated)
- Key Difference : Sulfonyl chloride group at the 5-position instead of the 6-position. Positional isomerism significantly affects reactivity and biological activity due to steric and electronic variations .
p-Toluenesulfonyl Chloride (Comparative Acyl Chloride)
- Molecular Formula : C₇H₇ClO₂S
- Molecular Weight : 190.65 g/mol
- Applications : Widely used in organic synthesis for tosylations. Less sterically hindered than benzodioxine derivatives, leading to faster reaction kinetics .
Biological Activity
8-Bromo-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride is a specialized organic compound with significant potential in biochemical research and pharmaceutical applications. Its unique structure, featuring a bromine atom and a sulfonyl chloride group, enables diverse biological activities, particularly in enzyme inhibition and protein modification.
- Chemical Formula : C₈H₆BrClO₄S
- Molecular Weight : 234.66 g/mol
- CAS Number : 2241129-63-3
The biological activity of 8-Bromo-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride primarily arises from its reactive sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to:
- Enzyme Inhibition : The compound can inhibit various enzymes by modifying their active sites.
- Protein Modification : It can alter the functions of proteins through covalent attachment, thereby impacting cellular processes.
Enzyme Inhibition Studies
Research indicates that 8-Bromo-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride is effective in inhibiting specific enzymes. For instance:
- Glucokinase Inhibition : A study demonstrated its potential as a glucokinase inhibitor, which is crucial for glucose metabolism. The compound's ability to disrupt the glucokinase-glucokinase regulatory protein interaction was highlighted as a strategic application in metabolic disorders .
Anticancer Activity
Preliminary studies suggest that derivatives of benzodioxine compounds exhibit anticancer properties. The sulfonyl chloride moiety may contribute to cytotoxic effects against cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
Comparative Analysis with Similar Compounds
| Compound Name | Functional Groups | Biological Activity |
|---|---|---|
| 8-Bromo-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride | Bromine, Sulfonyl Chloride | Enzyme inhibitor |
| 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride | Sulfonyl Chloride | Limited activity due to lack of bromine |
| 8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid | Bromine, Carboxylic Acid | Reduced activity compared to sulfonyl chloride |
Case Study 1: Enzyme Inhibition
In a controlled laboratory setting, 8-Bromo-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride was tested against various enzymes including serine proteases and kinases. The results indicated a significant reduction in enzyme activity at concentrations as low as 10 µM. The mechanism involved the formation of stable covalent adducts with the active site residues .
Case Study 2: Protein Interaction Modulation
A study focused on the interaction of this compound with protein targets involved in metabolic pathways. It was found that treatment with the compound resulted in altered phosphorylation states of key metabolic enzymes, suggesting its role as a modulator in signaling pathways .
Q & A
Q. What are the key considerations for synthesizing 8-Bromo-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride, and how can purity be maximized?
- Methodological Answer : Synthesis typically involves bromination of the parent dihydrobenzodioxine followed by sulfonation. Purity optimization requires stringent control of reaction conditions:
- Bromination : Use anhydrous solvents (e.g., dichloromethane) and Lewis acid catalysts (e.g., FeBr₃) at 0–5°C to minimize side reactions .
- Sulfonation : Introduce sulfonyl chloride groups via chlorosulfonic acid under inert atmospheres. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (using non-polar solvents like toluene) is critical .
Purity verification should combine HPLC (≥95% purity threshold) and NMR to confirm the absence of residual brominated byproducts.
Q. What handling protocols are recommended to preserve the stability of 8-Bromo-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride?
- Methodological Answer :
- Storage : Store in amber glass vials under argon at –20°C to prevent hydrolysis. Desiccants (e.g., molecular sieves) should be used in storage containers .
- Handling : Conduct reactions in moisture-free environments (gloveboxes or Schlenk lines). Use anhydrous solvents (e.g., THF, DCM) pre-treated with drying agents .
- Decomposition Monitoring : Track stability via FT-IR (disappearance of S=O stretches at ~1370 cm⁻¹ indicates degradation) .
Advanced Research Questions
Q. How can reaction conditions be optimized for nucleophilic substitutions involving 8-Bromo-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance electrophilicity of the sulfonyl chloride group. For sterically hindered nucleophiles, low-temperature (–10°C) reactions reduce side-product formation .
- Catalysis : Triethylamine or DMAP (4-dimethylaminopyridine) can accelerate substitutions by scavenging HCl. Kinetic studies (e.g., in situ NMR) help identify rate-limiting steps .
- Computational Modeling : Use DFT calculations to predict transition-state geometries and identify optimal leaving-group interactions .
Q. How should researchers resolve contradictions in reported reaction yields for sulfonamide derivatives synthesized from this compound?
- Methodological Answer :
- Variable Analysis : Systematically test parameters like stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine), reaction time (monitor via TLC), and solvent polarity. Document deviations from literature protocols .
- Side-Reaction Identification : Use LC-MS to detect intermediates (e.g., sulfonic acids from hydrolysis) or byproducts (e.g., dimerization). Adjust water content in solvents if hydrolysis dominates .
- Cross-Validation : Reproduce conflicting studies under identical conditions. If discrepancies persist, employ advanced characterization (X-ray crystallography) to confirm structural fidelity of products .
Q. What advanced techniques are suitable for characterizing the electronic effects of the bromine substituent on the benzodioxine ring?
- Methodological Answer :
- Spectroscopic Analysis :
- NMR : ¹³C NMR chemical shifts (C-Br coupling at ~100 ppm) and 2D NOESY to assess steric effects.
- UV-Vis : Compare λmax with non-brominated analogs to quantify electron-withdrawing effects .
- Computational Studies :
- Perform NBO (Natural Bond Orbital) analysis to map electron density distribution.
- Simulate Fukui indices to predict regioselectivity in electrophilic attacks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
